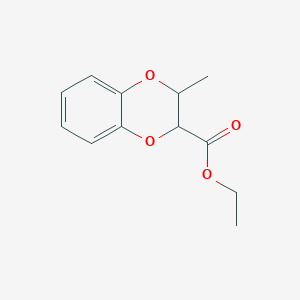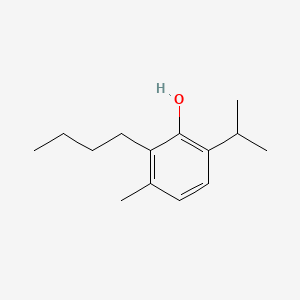
Phenol, 2-butyl-6-isopropyl-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-butyl-6-isopropyl-3-methyl- is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes butyl, isopropyl, and methyl substituents on the phenol ring. These substituents can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenols often involves the hydroxylation of aromatic hydrocarbons. For Phenol, 2-butyl-6-isopropyl-3-methyl-, a common synthetic route might involve the alkylation of a phenol precursor with appropriate alkyl halides under Friedel-Crafts alkylation conditions. This process typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound could involve multi-step synthesis starting from readily available aromatic hydrocarbons. The process might include:
Alkylation: Introduction of butyl and isopropyl groups via Friedel-Crafts alkylation.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.
Purification: Separation and purification of the desired product using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
Phenol, 2-butyl-6-isopropyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols.
科学的研究の応用
Phenol, 2-butyl-6-isopropyl-3-methyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which Phenol, 2-butyl-6-isopropyl-3-methyl- exerts its effects can vary depending on its application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, leading to changes in cellular function. The hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological targets.
類似化合物との比較
Similar Compounds
Phenol, 2-tert-butyl-6-methyl-: Similar structure but with a tert-butyl group instead of an isopropyl group.
Phenol, 2-isopropyl-5-methyl-: Similar structure but with different positioning of the substituents.
Thymol (Phenol, 5-methyl-2-isopropyl-): Similar structure with a different arrangement of substituents.
Uniqueness
Phenol, 2-butyl-6-isopropyl-3-methyl- is unique due to its specific arrangement of butyl, isopropyl, and methyl groups on the phenol ring. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds.
特性
CAS番号 |
74927-04-1 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
2-butyl-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C14H22O/c1-5-6-7-13-11(4)8-9-12(10(2)3)14(13)15/h8-10,15H,5-7H2,1-4H3 |
InChIキー |
CXUXTUZJLWFBQA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=CC(=C1O)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
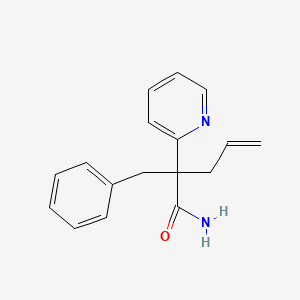

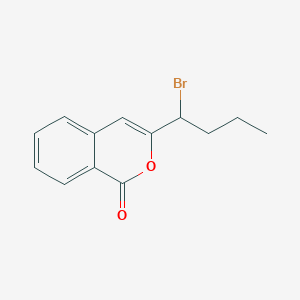
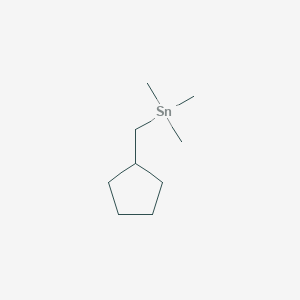
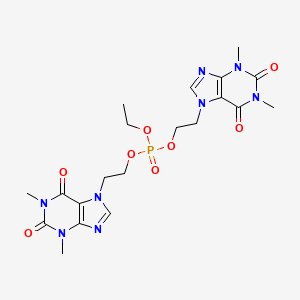
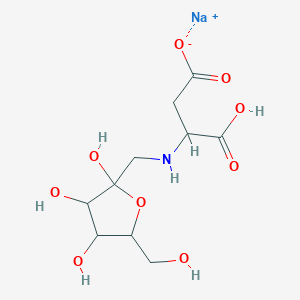
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)

